L-serine-d7
Overview
Description
L-serine-d7 is an internal standard for the quantification of L-serine . It is a non-essential amino acid produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .
Synthesis Analysis
L-serine is synthesized from 3-phosphoglycerate in a multistep biosynthesis. The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) . The first reaction, catalyzed by PGDH, is strongly shifted towards the reagents, and coupling to the following step by PSAT is required to push the equilibrium towards L-serine formation .Molecular Structure Analysis
The molecular formula of this compound is C3D7NO3 . The InChi Code is InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 .Chemical Reactions Analysis
L-serine is a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a role in the formation of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in water . The molecular weight is 112.1 .Scientific Research Applications
Importance in Cellular Metabolism
L-serine plays a crucial role in several cellular metabolic pathways. It is a nonessential amino acid vital for the biosynthesis of proteins, neurotransmission, and the synthesis of complex molecules like sphingolipids, phospholipids, and sulphur-containing amino acids. Its hydroxyl side-chain contributes to the polarity of proteins, and it serves as a primary site for binding a phosphate group, which is essential in regulating protein function. L-serine is also a precursor for other amino acids and essential compounds, including phosphatidylserine, sphingomyelin, glycine, and d-serine, emphasizing its central role in cellular metabolism and homeostasis (Holeček, 2022).
Role in Neurobiology
D-serine, derived from L-serine, is a significant neurotransmitter in the human central nervous system (CNS). It binds to N-methyl-D-aspartate receptors (NMDARs), mediating several vital physiological and pathological processes, including synaptic plasticity and neurotoxicity. These functions highlight the essential role of D-serine, a product of L-serine, as a determinant of NMDAR-mediated neurotransmission in the mammalian CNS (Bardaweel et al., 2014).
Implications in Disease and Development
L-serine's significance extends to its involvement in disease and development. Congenital defects in L-serine synthesizing enzymes present with severe neurological abnormalities, underscoring the importance of this pathway in brain development and function. L-serine and its metabolic products are being investigated for therapeutic use in a range of diseases, including primary disorders of serine metabolism, diabetic neuropathy, hyperhomocysteinemia, and neurodegenerative diseases like amyotrophic lateral sclerosis. Its potential as a conditionally essential amino acid, particularly in disorders where humans cannot synthesize L-serine in sufficient quantities, is a subject of ongoing research (de Koning et al., 2003).
Mechanism of Action
- Its primary targets include lysosomal cathepsins B and L . These enzymes play crucial roles in protein degradation and clearance.
- Activation of autophagic-lysosomal proteolysis contributes to the neuroprotective effect of L-serine .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
L-serine-d7 participates in numerous biochemical reactions, serving as a precursor for several essential biomolecules. It is involved in the synthesis of proteins, phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . The enzymes that interact with this compound include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . Additionally, this compound interacts with serine racemase, which converts it to D-serine, a co-agonist of NMDA receptors .
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and function. It plays a vital role in maintaining steady-state levels of D-serine in the brain, which is crucial for neurotransmission . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes, and sphingolipids, which are essential for cell signaling and membrane structure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It serves as a substrate for enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, facilitating the synthesis of this compound from 3-phosphoglycerate . Additionally, this compound can be converted to D-serine by serine racemase, which then acts as a co-agonist of NMDA receptors, influencing synaptic transmission and plasticity . The deuterium labeling in this compound allows for precise tracking of these interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that this compound can influence cellular processes over extended periods, highlighting its potential for long-term research applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can positively influence cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phosphorylated pathway, where it is synthesized from 3-phosphoglycerate . It also participates in the synthesis of glycine and D-serine, which are important for neurotransmission . The enzymes phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase play key roles in these pathways, facilitating the conversion of intermediates to this compound . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . The distribution of this compound within tissues can vary depending on the experimental conditions and the presence of other biomolecules that interact with it .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is primarily found in the cytosol, where it participates in the phosphorylated pathway and other metabolic processes . Additionally, this compound can be localized to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound is available where it is needed for various biochemical reactions and cellular functions .
Properties
IUPAC Name |
(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-DTZHYFPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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